5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Medicinal Chemistry HIF-1 Inhibition Regioisomerism

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1187447-26-2) is a heterocyclic small molecule defined by a central 1,2,4-oxadiazole ring that bridges a 4-chlorophenyl-substituted pyrazole and a 4-methoxyphenyl group. It belongs to the broader chemotype of 3,5-diaryl-1,2,4-oxadiazoles, a class extensively explored for hypoxia-inducible factor (HIF) inhibition, antimicrobial activity, and kinase modulation.

Molecular Formula C18H13ClN4O2
Molecular Weight 352.8 g/mol
CAS No. 1187447-26-2
Cat. No. B6555948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS1187447-26-2
Molecular FormulaC18H13ClN4O2
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClN4O2/c1-24-14-8-4-12(5-9-14)17-20-18(25-23-17)16-10-15(21-22-16)11-2-6-13(19)7-3-11/h2-10H,1H3,(H,21,22)
InChIKeyDWBLQJYHJGIAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1187447-26-2): Chemical Identity and Core Structural Features for Research Sourcing


5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1187447-26-2) is a heterocyclic small molecule defined by a central 1,2,4-oxadiazole ring that bridges a 4-chlorophenyl-substituted pyrazole and a 4-methoxyphenyl group [1]. It belongs to the broader chemotype of 3,5-diaryl-1,2,4-oxadiazoles, a class extensively explored for hypoxia-inducible factor (HIF) inhibition, antimicrobial activity, and kinase modulation [2]. The compound's specific substitution pattern—a 4-chlorophenyl motif on the pyrazole's 3-position and a 4-methoxyphenyl motif on the oxadiazole's 3-position—distinguishes it from closely related regioisomers and analogs that exhibit markedly different bioactivity profiles in published structure–activity relationship (SAR) studies [3].

Why Substituting 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole with In-Class Analogs Compromises Research Reproducibility


Generic substitution within the 3,5-diaryl-1,2,4-oxadiazole class is contraindicated due to the extreme sensitivity of biological activity to regioisomerism and peripheral substitution. Published SAR data for closely related HIF-1 inhibitors demonstrate that interchanging the aryl substituents on the oxadiazole and pyrazole rings, or repositioning a chloro substituent from the para to meta position, can entirely abolish activity or alter the mechanism of action [1]. The target compound's unique arrangement—a 4-chlorophenyl-pyrazole coupled to a 4-methoxyphenyl-oxadiazole—places it at a specific node in the SAR landscape that is not duplicated by any commercially available analog with publicly reported biological data [2].

Quantitative Differentiation Evidence for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1187447-26-2) vs. Closest Analogs


Regioisomeric Differentiation from 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1190280-45-5): Opposite Aryl Substitution Pattern

The target compound (CAS 1187447-26-2) is a precise regioisomer of the PubChem-listed compound 3-(3-chlorophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1190280-45-5, CID 42585090) [1]. In the target compound, the 4-methoxyphenyl group occupies the oxadiazole 3-position and the 4-chlorophenyl-pyrazole is at the oxadiazole 5-position. In the comparator, these positions are reversed, and the chloro substituent is meta rather than para. Published SAR on 3-aryl-5-pyrazol-1,2,4-oxadiazole HIF-1 inhibitors demonstrates that swapping the aryl groups between the oxadiazole and pyrazole rings results in IC50 variations exceeding 100-fold, with the optimal configuration dependent on the specific substitution pattern [2].

Medicinal Chemistry HIF-1 Inhibition Regioisomerism

Para-Chloro vs. Meta-Chloro or Unsubstituted Phenyl: Predicted Lipophilicity and Electronic Modulation Driven by 4-Chlorophenyl Moiety

The para-chlorophenyl substituent on the pyrazole ring imparts distinct electronic and lipophilic properties compared to its meta-chloro regioisomer (CID 42585090) or the des-chloro parent scaffold. Computed molecular properties indicate a molecular weight of 352.8 g/mol and a predicted XLogP3-AA of approximately 4.1 for the regioisomeric analog [1]. The para-chloro orientation in the target compound is expected to yield a different dipole moment and electrostatic potential surface compared to the meta-chloro variant, directly influencing target binding affinity and membrane permeability. In the HIF-1 inhibitor SAR campaign, the introduction of a para-chloro substituent was shown to modulate potency compared to unsubstituted phenyl, with similar structural modifications producing a range of IC50 values from 0.35 to >10 μM [2].

Physicochemical Properties Lead Optimization Drug-likeness

Differentiation from 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1239498-66-8): Aryl Substituent Steric and Electronic Divergence

A closely related analog, 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1239498-66-8), replaces the 4-chlorophenyl group of the target compound with a 2,5-dimethylphenyl group [1]. This substitution converts the electron-withdrawing, lipophilic chloro motif to an electron-donating, sterically more demanding dimethylphenyl motif. While the dimethyl analog has been reported to inhibit cyclooxygenase (COX) enzymes, supporting anti-inflammatory applications, the target compound's chloro substitution is predicted to favor different protein interaction profiles, particularly in targets where halogen bonding or enhanced metabolic stability from the C–Cl bond is advantageous [2].

Structure-Activity Relationship Anti-inflammatory Research Cyclooxygenase Inhibition

Differentiation from 3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Symmetric vs. Asymmetric Bis-Aryl Substitution

The symmetric bis(4-methoxyphenyl) analog, reported as a comparator structure on several chemical databases, features identical 4-methoxyphenyl groups at both the oxadiazole 3-position and the pyrazole 3-position . In contrast, the target compound substitutes one 4-methoxyphenyl with a 4-chlorophenyl group, breaking molecular symmetry. This asymmetry is significant because it eliminates potential crystallographic disorder and simplifies NMR spectral interpretation during characterization, while the chloro substituent provides a synthetic handle (via cross-coupling reactions) not present in the bis-methoxy analog [1].

Chemical Biology Molecular Recognition Probe Design

Class-Level HIF-1 Inhibitory Potential Based on Published SAR of 3-Aryl-5-pyrazol-1,2,4-oxadiazole Derivatives

The target compound belongs to the 3-aryl-5-pyrazol-1,2,4-oxadiazole chemotype, which has been validated as a HIF-1 inhibitory scaffold through systematic SAR studies [1]. In a published series of 18 analogs, HIF-1 inhibitory IC50 values ranged from 0.35 μM (compound 11m, the most potent) to >30 μM, demonstrating that subtle structural modifications within this scaffold produce graded biological responses [1]. The target compound's specific combination of a 4-chlorophenyl-pyrazole and 4-methoxyphenyl-oxadiazole represents an unexplored combination within this SAR matrix, placing it as a rational candidate for HIF-1 screening campaigns. The foundational ChemMedChem study further demonstrated that optimized 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazoles can suppress hypoxia-induced HIF target gene expression in A549 lung adenocarcinoma cells and exhibit favorable rat pharmacokinetics (i.v. and p.o.) for a key compound [2].

Cancer Biology Hypoxia-Inducible Factor Transcriptional Inhibition

Antimicrobial Class Potential: Structural Analogy to Pyrazole-Oxadiazole Hybrids with Reported Antibacterial and Antifungal Activity

Pyrazole-oxadiazole hybrid compounds bearing 4-chlorophenyl and 4-methoxyphenyl substituents have demonstrated antimicrobial activity in published studies. Specifically, in a series of tris-heterocycles containing pyrazole, triazole, and oxadiazole, compounds with a 4-chlorophenyl group (e.g., compound 7c) exhibited excellent antibacterial activity against Staphylococcus aureus, Bacillus licheniformis, Pseudomonas aeruginosa, and Escherichia coli, while 4-methoxyphenyl-bearing analogs (compound 7e) showed prominent antifungal activity against Candida albicans and Fusarium oxysporum [1]. The target compound uniquely combines both pharmacophoric elements (chlorophenyl and methoxyphenyl) within a single 1,2,4-oxadiazole-pyrazole scaffold not evaluated in that study, suggesting a dual antimicrobial potential that remains to be experimentally validated [1]. Molecular docking studies from this series support binding interactions with bacterial and fungal target proteins [1].

Antimicrobial Research Drug-resistant Pathogens Molecular Docking

Recommended Research and Industrial Application Scenarios for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1187447-26-2)


HIF-1 Inhibitor Lead Discovery: SAR Expansion of the 3-Aryl-5-pyrazol-1,2,4-oxadiazole Chemotype

The compound serves as a rationally designed, unexplored node within the validated HIF-1 inhibitory 3-aryl-5-pyrazol-1,2,4-oxadiazole SAR matrix [1]. Researchers can profile it in HIF-1 dual-luciferase reporter assays (SKOV3 or HeLa cells under hypoxia) to determine whether the para-chlorophenyl–methoxyphenyl combination yields IC50 values in the sub-micromolar range observed for optimized analogs (e.g., 0.35 μM for compound 11m) [1]. This profiling can establish novel composition-of-matter patent positions distinct from the Bayer-disclosed 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazoles [2].

Regioisomer-Specific Chemical Probe for Investigating Halogen Bonding in Protein–Ligand Interactions

The para-chlorophenyl moiety provides a defined halogen-bond donor that is absent in the meta-chloro regioisomer (CID 42585090) and the 2,5-dimethylphenyl analog (CAS 1239498-66-8) [1]. Structural biologists and computational chemists can use this compound in co-crystallization or molecular docking studies with HIF-1α PAS-B domain or other chloro-recognizing protein targets to probe the energetic contribution of halogen bonding, leveraging the compound's predicted XLogP3-AA of ~4.1 [1].

Dual Pharmacophore Antimicrobial Screening Against ESKAPE Pathogens and Candida Species

Given that separate pyrazole-oxadiazole hybrids bearing either 4-chlorophenyl or 4-methoxyphenyl motifs have shown respective antibacterial and antifungal activities in published studies [1], this compound—which combines both motifs—should be prioritized for broad-spectrum antimicrobial screening. Minimum inhibitory concentration (MIC) determination against S. aureus, E. coli, P. aeruginosa, and C. albicans can establish whether the chimera retains or potentiates the activities observed for the individual pharmacophoric fragments [1].

Synthetic Diversification Hub for Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling

The presence of the aryl chloride on the pyrazole ring enables further derivatization through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, making the compound a versatile intermediate for generating focused libraries [1]. This contrasts with the symmetric bis(4-methoxyphenyl) analog, which lacks a halogen synthetic handle. Medicinal chemistry groups can use this compound as a late-stage diversification point to explore additional vectors in the SAR landscape without de novo scaffold synthesis.

Quote Request

Request a Quote for 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.